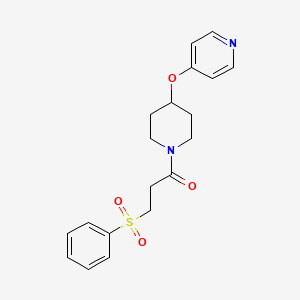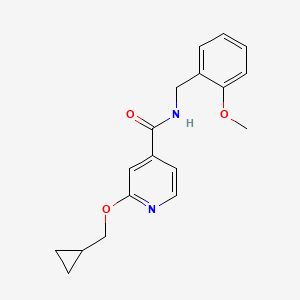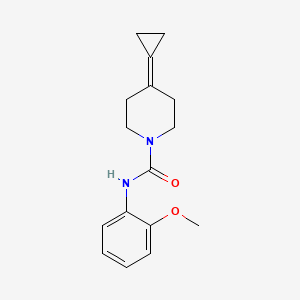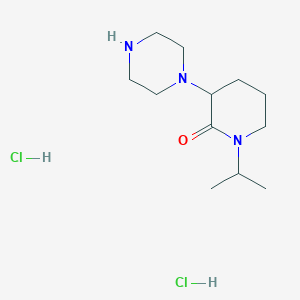
5-Bromo-4-chloro-2-iodobenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-4-chloro-2-iodobenzoic acid is a chemical compound with the molecular formula C7H3BrClIO2 . It has a molecular weight of 361.36 and is an off-white solid .
Molecular Structure Analysis
The InChI code for 5-Bromo-4-chloro-2-iodobenzoic acid is1S/C7H3BrClIO2/c8-4-1-3(7(11)12)6(10)2-5(4)9/h1-2H,(H,11,12) . This code provides a specific string notation for the compound’s molecular structure. Physical And Chemical Properties Analysis
5-Bromo-4-chloro-2-iodobenzoic acid is an off-white solid . The storage temperature is 0-5 degrees Celsius .Aplicaciones Científicas De Investigación
Structural Determinants in Halogen Bonding
5-Bromo-4-chloro-2-iodobenzoic acid, like its related halogenated compounds, is important in understanding halogen bonding in chemical structures. For example, Pigge, Vangala, and Swenson (2006) studied the structures of halotriaroylbenzenes, highlighting the significance of C-X...O=C interactions and I...I interactions in these compounds (Pigge, Vangala, & Swenson, 2006).
Formation and Decomposition in Water Treatment
Research by Zhai and Zhang (2011) on brominated disinfection byproducts (Br-DBPs) in chlorinated drinking water reveals the complex formation and decomposition of these compounds, including those similar to 5-Bromo-4-chloro-2-iodobenzoic acid. This study provides insight into the environmental behavior of halogenated benzoic acids in water treatment processes (Zhai & Zhang, 2011).
Crystal Engineering and Molecular Interactions
In crystal engineering, halogen bonds involving compounds like 5-Bromo-4-chloro-2-iodobenzoic acid are crucial. Saha, Nangia, and Jaskólski (2005) explored how these interactions contribute to the formation of molecular tapes in crystal structures, emphasizing the role of carboxylic acid⋯pyridine and iodo⋯nitro heterosynthons in design (Saha, Nangia, & Jaskólski, 2005).
Environmental Biodegradation
The biodegradation of halogenated benzoates, including compounds similar to 5-Bromo-4-chloro-2-iodobenzoic acid, is a significant area of environmental research. van den Tweel, Kok, and de Bont (1987) demonstrated how certain bacteria can metabolize these compounds, providing insights into natural remediation processes (van den Tweel, Kok, & de Bont, 1987).
Photophysics and Photochemical Reactions
The study of photochemistry and photophysics in halogen-substituted compounds, akin to 5-Bromo-4-chloro-2-iodobenzoic acid, is another important application. Nag and Jenks (2004) investigated the effect of halogen atoms on the photolytic deoxygenation of dibenzothiophene oxides, which are structurally related to halogenated benzoic acids (Nag & Jenks, 2004).
Safety and Hazards
5-Bromo-4-chloro-2-iodobenzoic acid may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to avoid contact with skin and eyes . Use of personal protective equipment and working in a well-ventilated area is advised .
Mecanismo De Acción
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 5-Bromo-4-chloro-2-iodobenzoic acid . Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets. For instance, a highly acidic or basic environment might affect the ionization state of the carboxylic acid group, potentially altering the compound’s interactions with its targets.
Propiedades
IUPAC Name |
5-bromo-4-chloro-2-iodobenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClIO2/c8-4-1-3(7(11)12)6(10)2-5(4)9/h1-2H,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIRHBMUINQAWEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Br)Cl)I)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClIO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-4-chloro-2-iodobenzoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[1-(2,2,2-Trifluoroethyl)pyrazol-3-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B2824623.png)
![{1-[(2-Chloro-6-fluorophenyl)methyl]pyrrolidin-2-yl}methanol](/img/structure/B2824624.png)


![2-methyl-N-[[1-[1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carbonyl]piperidin-3-yl]methyl]propanamide](/img/structure/B2824630.png)





![(5E)-3-[(4-tert-butylphenyl)methyl]-5-{[3-(trifluoromethyl)phenyl]methylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B2824641.png)
![(4-Bromophenyl)(4-((4-methoxyphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone](/img/structure/B2824642.png)
![ethyl 4-[({[5-(2-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2824643.png)
![2-[2-[(Z)-2-Cyano-3-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-3-oxoprop-1-enyl]phenoxy]acetic acid](/img/structure/B2824644.png)